CK2 Inhibition: Euchrestaflavanone B Exhibits Competitive, ATP-Site Binding with a Defined Ki
Euchrestaflavanone B is a confirmed inhibitor of protein kinase CK2 (casein kinase II), a key regulator of cell proliferation and apoptosis. It exhibits an IC50 of approximately 78 µM against CK2 phosphotransferase activity. Crucially, steady-state kinetic analysis identified it as a competitive inhibitor with respect to ATP, with a calculated apparent Ki of 16.4 µM [1]. This mechanistic definition (competitive ATP-binding) and quantitative Ki value provide a precise benchmark for experimental design and structure-activity relationship (SAR) studies that is not defined for its close analog, Euchrestaflavanone C, or many other prenylated flavanones.
| Evidence Dimension | CK2 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 78 µM; Ki = 16.4 µM |
| Comparator Or Baseline | Euchrestaflavanone C (no reported CK2 inhibition data) and other prenylated flavanones (variable and often undefined mechanism) |
| Quantified Difference | Not applicable (qualitative differentiation: defined competitive mechanism with quantitative Ki vs. no/undefined mechanism) |
| Conditions | In vitro kinase assay using purified CK2 holoenzyme. |
Why This Matters
The defined competitive mechanism (Ki = 16.4 µM) against ATP allows researchers to predict and interpret cellular effects in the context of intracellular ATP concentrations (~1-5 mM), a level of mechanistic precision absent for many flavanone analogs, making Euchrestaflavanone B a more reliable tool for probing CK2 biology.
- [1] Kim, S. H., Yoon, S. H., Lee, B. W., Park, K. H., Kim, Y. H., & Bae, Y. S. (2005). Inhibition of protein kinase CKII activity by euchrestaflavanone B purified from Cudrania tricuspidata. Oncology Research, 15(7-8), 327-333. View Source
